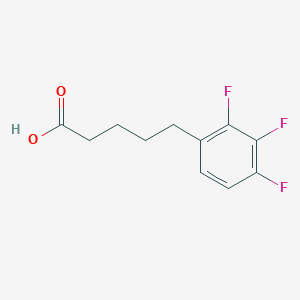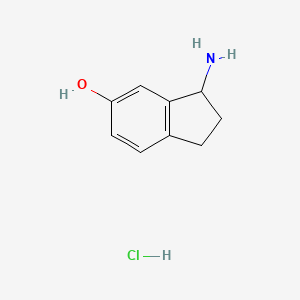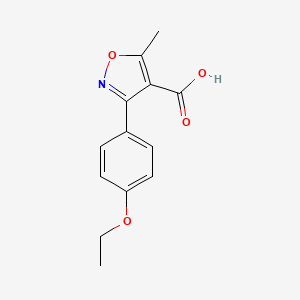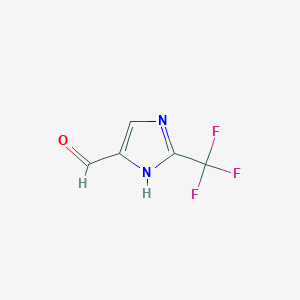
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenoxy group, and an ethylthio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-(2,6-Dichlorophenoxy)ethyl chloride: This is achieved by reacting 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Thioether Formation: The resulting 2-(2,6-dichlorophenoxy)ethyl chloride is then reacted with thiourea to form the corresponding thioether.
Cyclization: The thioether is then subjected to cyclization with hydrazine hydrate to form the triazole ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenoxy)ethylamine: Similar structure but lacks the triazole ring.
1,2,4-Triazole-5-thiol: Contains the triazole ring but lacks the dichlorophenoxy group.
2-(2,6-Dichlorophenoxy)ethanol: Similar structure but contains a hydroxyl group instead of the thioether linkage.
Uniqueness
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is unique due to the combination of the triazole ring, dichlorophenoxy group, and thioether linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10Cl2N4OS |
|---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
3-[2-(2,6-dichlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H10Cl2N4OS/c11-6-2-1-3-7(12)8(6)17-4-5-18-10-14-9(13)15-16-10/h1-3H,4-5H2,(H3,13,14,15,16) |
InChI Key |
DGCQESBNDLAOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCSC2=NNC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


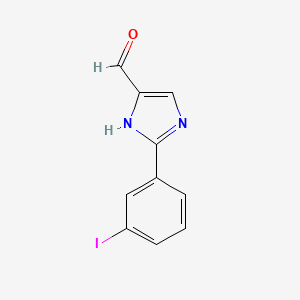
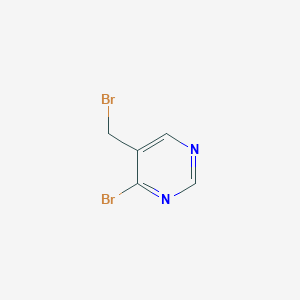
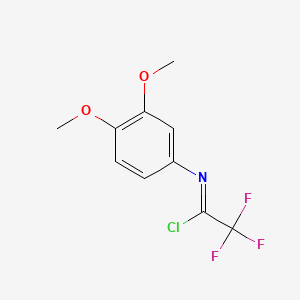

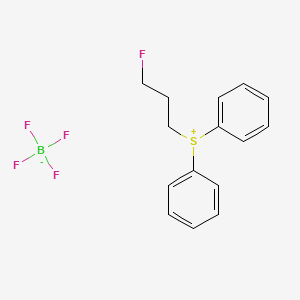
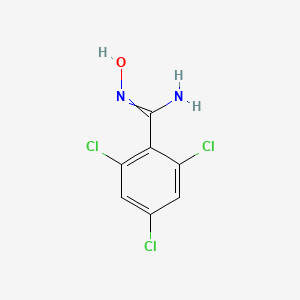
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
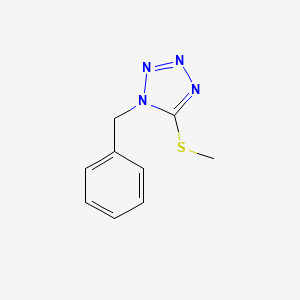
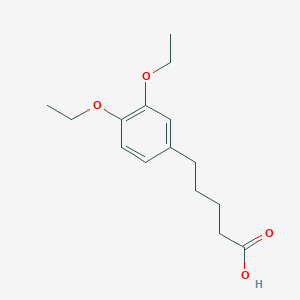
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
